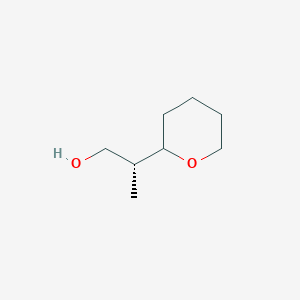

(2R)-2-(Oxan-2-yl)propan-1-ol

Description

Properties

IUPAC Name |

(2R)-2-(oxan-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(6-9)8-4-2-3-5-10-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPHCOUJGUYMCZ-GVHYBUMESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of 2r 2 Oxan 2 Yl Propan 1 Ol

Enantioselective Chemoenzymatic Strategies for (2R)-2-(Oxan-2-yl)propan-1-ol

Chemoenzymatic strategies leverage the high selectivity of enzymes to perform stereospecific transformations, offering an environmentally benign and efficient route to chiral compounds. tdl.org

Biocatalytic Reductions of Prochiral Ketones to the Chiral Alcohol

The asymmetric reduction of the prochiral ketone, 1-(Oxan-2-yl)propan-2-one, is a direct and effective method for synthesizing this compound. This transformation is typically achieved using isolated ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) that exhibit high stereoselectivity. These enzymes, often derived from microorganisms like Candida, Pichia, or engineered E. coli, utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the carbonyl group of the ketone.

The stereochemical outcome of the reduction is governed by the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of the desired (R)-enantiomer. The selection of the appropriate enzyme is crucial for achieving high enantiomeric excess (ee) and yield.

Table 1: Examples of Biocatalytic Reduction of Prochiral Ketones

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Candida magnoliae | Acetophenone | (R)-1-Phenylethanol | >99% | 95% |

| Pichia pastoris expressing KRED | Ethyl 4-chloroacetoacetate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | >99% | 98% |

This table presents data for analogous ketone reductions to illustrate the potential of biocatalytic methods for the synthesis of this compound.

Enzyme-Mediated Kinetic Resolutions of Racemic this compound Precursors

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In the context of synthesizing this compound, this involves the enantioselective transformation of a racemic precursor, typically the corresponding racemic alcohol or its ester derivative. Lipases are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity. mdpi.comnih.gov

The process involves the selective acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. For instance, using a lipase (B570770) such as Candida antarctica lipase B (CALB) and an acyl donor like vinyl acetate, the (S)-enantiomer of 2-(Oxan-2-yl)propan-1-ol could be selectively acylated to its corresponding ester, leaving the desired (R)-2-(Oxan-2-yl)propan-1-ol in high enantiomeric purity. acs.org Conversely, hydrolysis of a racemic ester precursor can also be employed, where the enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired alcohol. mdpi.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Lipase | Racemic Substrate | Acyl Donor/Reaction | Resolved Product (ee) | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens Lipase | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Hydrolysis | (R)-alcohol (>99%) | mdpi.com |

| Candida antarctica Lipase B (CALB) | rac-1-Phenylethanol | Acylation with vinyl acetate | (R)-alcohol (>99%) | acs.org |

Whole-Cell Biotransformations for Enhanced Stereocontrol

Whole-cell biotransformations offer several advantages over using isolated enzymes, including the in-situ regeneration of expensive cofactors and increased enzyme stability. mdpi.comnih.gov For the synthesis of this compound, a whole-cell system, such as Saccharomyces cerevisiae or a recombinant E. coli strain overexpressing a stereoselective ketoreductase, can be utilized. researchgate.netmdpi.com

The prochiral ketone, 1-(Oxan-2-yl)propan-2-one, is introduced into the fermentation medium where the microbial cells convert it into the chiral alcohol. The inherent metabolic machinery of the cell regenerates the necessary cofactors (e.g., NADPH), driving the reaction to completion. The stereoselectivity of the transformation is dictated by the specific reductase enzymes present in the chosen microorganism. mdpi.com Optimization of reaction conditions such as pH, temperature, and substrate concentration can further enhance the yield and enantiomeric excess of the desired (R)-alcohol.

Table 3: Microorganisms Used in Whole-Cell Bioreduction of Ketones

| Microorganism | Substrate Class | Product Configuration |

|---|---|---|

| Saccharomyces cerevisiae | Aromatic ketones | (S)-Alcohols |

| Pichia glucozyma | Aliphatic ketones | (R)-Alcohols |

Asymmetric Catalysis in the Construction of the Chiral Center in this compound

Asymmetric catalysis, using chiral metal complexes or small organic molecules, provides a powerful alternative for the synthesis of enantiomerically pure compounds. wikipedia.org

Chiral Ligand-Controlled Asymmetric Hydrogenation of Ketones

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones. wikipedia.org This approach involves the use of a transition metal catalyst, typically ruthenium, rhodium, or iridium, complexed with a chiral ligand. For the synthesis of this compound, the precursor ketone, 1-(Oxan-2-yl)propan-2-one, would be hydrogenated using a chiral catalyst system.

A well-known example is the Noyori-type catalyst, which consists of a ruthenium center coordinated with a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand. ethz.ch The chiral environment created by these ligands directs the addition of hydrogen to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in high excess. The choice of ligand and reaction conditions is critical for achieving high stereoselectivity.

Table 4: Catalysts for Asymmetric Hydrogenation of Ketones

| Catalyst System | Ketone Substrate | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru(II)-BINAP/diamine | Aromatic ketones | R or S | up to 99% |

| Rh(I)-DIPAMP | α-Keto esters | R or S | >95% |

Organocatalytic Approaches for Enantioselective Carbon-Carbon Bond Formation Leading to this compound Intermediates

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.net For the synthesis of this compound, organocatalysis can be employed to construct a key chiral intermediate through enantioselective carbon-carbon bond formation.

For instance, a proline-catalyzed asymmetric aldol (B89426) reaction between a protected hydroxyacetaldehyde and an appropriate ketone could generate a chiral aldol adduct. This intermediate would possess the required stereocenter, which can then be elaborated through subsequent chemical transformations to yield the target molecule. Organocatalysis can also proceed through the formation of chiral enamines or iminium ions, which then react with nucleophiles to create the desired stereocenter. researchgate.net This approach offers the advantage of mild reaction conditions and avoids the use of potentially toxic and expensive metal catalysts.

A plausible route could involve the organocatalytic asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by reduction and cyclization to form the oxane ring and establish the stereocenter for the propanol (B110389) side chain.

Transition Metal-Catalyzed Asymmetric Reductions

Transition metal-catalyzed asymmetric reduction represents a powerful strategy for the enantioselective synthesis of chiral alcohols from prochiral ketones. d-nb.info This approach relies on the use of a chiral catalyst, typically a complex of a transition metal such as ruthenium, rhodium, or iridium, with a chiral ligand. d-nb.info These catalysts create a chiral environment around the ketone substrate, directing the reduction to occur preferentially from one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.

Key methods within this category include asymmetric hydrogenation, transfer hydrogenation, and hydrosilylation. d-nb.info Asymmetric hydrogenation involves the direct use of hydrogen gas as the reductant, while transfer hydrogenation utilizes a hydrogen donor molecule, such as isopropanol (B130326) or formic acid. Hydrosilylation employs a silane (B1218182) as the reducing agent, followed by a hydrolysis step to yield the alcohol. The choice of metal, ligand, and reaction conditions can be tailored to optimize the enantioselectivity and yield for a specific ketone substrate. The development of sustainable catalysts, particularly those based on more abundant and less toxic metals like iron and manganese, is an area of active research. d-nb.info

For the synthesis of this compound, this would involve the asymmetric reduction of the corresponding ketone, 1-(oxan-2-yl)propan-1-one. The selection of an appropriate chiral catalyst would be crucial to achieve high enantiomeric excess (e.e.) of the desired (R)-enantiomer.

Chiral Auxiliary-Mediated Synthetic Pathways to this compound

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com This strategy is widely employed for the synthesis of enantiomerically pure compounds. researchgate.net

Diastereoselective Additions to Chiral Carbonyl Compounds

In this approach, a chiral auxiliary is incorporated into the carbonyl compound itself. The inherent chirality of the auxiliary then directs the nucleophilic addition to the carbonyl group, leading to the formation of a diastereomerically enriched product. Subsequent removal of the auxiliary yields the desired enantiomerically enriched alcohol.

Asymmetric Aldol Reactions Utilizing Chiral Auxiliaries

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that can be controlled using chiral auxiliaries. researchgate.net Evans' oxazolidinones are a prominent class of chiral auxiliaries that have proven highly effective in this context. researchgate.netresearchgate.net The auxiliary is first acylated with a carboxylic acid derivative, and the resulting imide is then enolized and reacted with an aldehyde. The stereochemistry of the aldol adduct is dictated by the chiral auxiliary. Subsequent reductive cleavage of the auxiliary from the aldol product would yield the desired chiral 1,3-diol, which could then be further manipulated to afford this compound.

Diastereoselective Synthesis Utilizing Existing Chiral Pool Precursors for this compound

The "chiral pool" refers to the collection of inexpensive, readily available enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. researchgate.net These compounds can serve as valuable starting materials for the synthesis of other chiral molecules.

A potential strategy for the synthesis of this compound from the chiral pool could involve starting with a precursor that already contains the required stereocenter or one that can be readily converted to it. For instance, a chiral lactone or a derivative of a chiral hydroxy acid could be employed. The synthesis would then involve a series of diastereoselective reactions to construct the tetrahydropyran (B127337) ring and the propanol side chain while preserving the initial stereochemistry.

Comparative Analysis of Synthetic Route Efficiency, Atom Economy, and Enantioselectivity for this compound Production

The choice of a synthetic route for the production of this compound depends on several factors, including efficiency, cost, and the desired level of enantiopurity. A comparative analysis of the different methodologies is essential for selecting the most suitable approach for a particular application.

| Synthetic Methodology | Key Advantages | Key Disadvantages | Typical Enantioselectivity |

| Transition Metal-Catalyzed Asymmetric Reduction | High catalytic efficiency, broad substrate scope, potential for high enantioselectivity. d-nb.infodiva-portal.org | Cost and toxicity of some transition metals, sensitivity of catalysts to air and moisture. | Can exceed 99% e.e. diva-portal.org |

| Chiral Auxiliary-Mediated Synthesis | High diastereoselectivity, predictable stereochemical outcomes, recoverable and reusable auxiliary. sigmaaldrich.comresearchgate.net | Stoichiometric use of the auxiliary, additional steps for attachment and removal of the auxiliary. | Often >95% d.e. |

| Chiral Pool Synthesis | Readily available and inexpensive starting materials, inherent chirality. researchgate.net | Limited to the available chiral pool precursors, may require multi-step syntheses. | Dependent on the stereochemical integrity throughout the synthesis. |

Atom economy , a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product, is another important consideration. Catalytic methods, such as transition metal-catalyzed asymmetric reductions, generally have a higher atom economy than stoichiometric methods like those using chiral auxiliaries, as the catalyst is used in small amounts and is not incorporated into the final product.

Ultimately, the optimal synthetic route will represent a balance between these factors. For large-scale industrial production, a catalytic approach with high efficiency and enantioselectivity would be preferable. For smaller-scale laboratory synthesis, the predictability and reliability of a chiral auxiliary-mediated approach might be more advantageous.

Chemical Transformations and Mechanistic Insights of 2r 2 Oxan 2 Yl Propan 1 Ol

Stereoselective Oxidation Reactions of (2R)-2-(Oxan-2-yl)propan-1-ol

The primary alcohol functionality of this compound is a key site for synthetic modification, with oxidation reactions providing a direct route to valuable carbonyl compounds. The stereocenter at the C2 position, bearing the oxanyl protecting group, remains intact during these transformations, allowing for the synthesis of chiral building blocks.

Selective Oxidation to Corresponding Carbonyl Derivatives

The selective oxidation of the primary hydroxyl group in this compound yields the corresponding aldehyde, (2R)-2-(oxan-2-yloxy)propanal. A significant challenge in the oxidation of primary alcohols is preventing over-oxidation to the carboxylic acid. passmyexams.co.ukresearchgate.net To achieve high selectivity for the aldehyde, specific reagents and reaction conditions are employed. youtube.com

Common methods involve the use of chromium-based reagents like Pyridinium chlorochromate (PCC) or reagents activated by dimethyl sulfoxide (B87167) (DMSO), such as in Swern and Moffatt oxidations. Hypervalent iodine reagents, most notably the Dess-Martin periodinane (DMP), are also widely used due to their mild conditions and high efficiency. For instance, the oxidation of a primary alcohol to an aldehyde with an agent like sodium dichromate requires careful control, often involving the immediate distillation of the aldehyde as it forms to prevent its subsequent oxidation to a carboxylic acid. passmyexams.co.uk

The choice of oxidant is crucial for chemoselectivity, especially in complex molecules where other sensitive functional groups may be present. The tetrahydropyranyl (THP) ether protecting the secondary alcohol is generally stable to most neutral and slightly basic or acidic oxidizing conditions used for alcohol-to-aldehyde transformations.

| Oxidizing Agent/System | Product Selectivity | Typical Conditions |

| Na₂Cr₂O₇ / H₂SO₄ | Carboxylic Acid (Aldehyde if distilled) | Heat; excess oxidant for acid |

| Pyridinium chlorochromate (PCC) | Aldehyde | CH₂Cl₂, Room Temperature |

| Dess-Martin Periodinane (DMP) | Aldehyde | CH₂Cl₂, Room Temperature |

| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Aldehyde | Low Temperature (-78 °C to RT) |

| Ru Nanoparticles / O₂ | Aldehyde | Room Temperature |

Oxidative Cleavage Strategies for Structural Elaboration

While this compound itself is not a vicinal diol, it serves as a protected precursor to (R)-propane-1,2-diol. A two-step synthetic strategy involving deprotection followed by oxidative cleavage can be employed for structural elaboration. This approach breaks the C1-C2 bond of the propanediol (B1597323) backbone, yielding smaller, functionalized molecules.

Step 1: Deprotection The THP ether is an acetal, which is stable to bases but can be cleaved under acidic conditions. Aqueous mineral acids (e.g., HCl, H₂SO₄) or Lewis acids can effectively remove the THP group to reveal the free secondary alcohol, thus forming (R)-propane-1,2-diol. In some cases, cleavage has been observed under hydrogenolysis conditions (Pd/C, H₂) in an alcohol solvent, attributed to trace acidic impurities generated from the catalyst. researchgate.net

Step 2: Oxidative Cleavage The resulting (R)-propane-1,2-diol can be subjected to oxidative cleavage. Reagents such as periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄) are highly specific for cleaving the carbon-carbon bond of 1,2-diols. masterorganicchemistry.comaklectures.comlibretexts.org This reaction proceeds through a cyclic periodate ester intermediate, which then fragments to give two carbonyl compounds. Cleavage of (R)-propane-1,2-diol results in the formation of formaldehyde (B43269) (from the primary alcohol at C1) and acetaldehyde (B116499) (from the secondary alcohol at C2).

| Reaction Step | Reagents | Intermediate/Product |

| Deprotection | Aqueous Acid (e.g., HCl) | (R)-propane-1,2-diol |

| Oxidative Cleavage | Sodium Periodate (NaIO₄) | Formaldehyde and Acetaldehyde |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group of this compound

The primary hydroxyl group of this compound can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions. These transformations are fundamental for introducing a variety of functional groups while preserving the stereochemical integrity of the C2 center.

Derivatization to Halogenated Analogues with Controlled Stereochemistry

The conversion of the hydroxyl group to a halogen atom (F, Cl, Br, I) is a common synthetic operation. For primary alcohols, these reactions typically proceed via an Sₙ2 mechanism. nih.gov The stereocenter at the adjacent C2 position is not involved in the reaction and its configuration is retained.

To facilitate the substitution, the hydroxyl group is first activated. Common methods include:

Chlorination: Using thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270), or oxalyl chloride.

Bromination: Using phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide (Appel reaction).

Iodination: Using triphenylphosphine, iodine, and imidazole (B134444) (Mitsunobu-type conditions).

These methods provide reliable access to chiral 1-halo-2-(oxan-2-yloxy)propane derivatives, which are versatile intermediates for further synthesis.

| Halogen | Reagent System | Product |

| Chlorine | Thionyl Chloride (SOCl₂), Pyridine | (2R)-1-chloro-2-(oxan-2-yl)propane |

| Bromine | Phosphorus Tribromide (PBr₃) | (2R)-1-bromo-2-(oxan-2-yl)propane |

| Iodine | PPh₃, I₂, Imidazole | (2R)-1-iodo-2-(oxan-2-yl)propane |

Formation of Chiral Ethers and Esters via Substitution

The hydroxyl group also serves as a handle for the synthesis of chiral ethers and esters, with the C2 stereocenter remaining unaffected.

Ether Formation: The Williamson ether synthesis is a classical method for preparing ethers. It involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide (R'-X) in an Sₙ2 reaction to form the ether. nih.gov

Ester Formation: Esters are readily formed by reacting the alcohol with a carboxylic acid or, more efficiently, with a more reactive acyl derivative like an acid chloride or an anhydride. The reaction is typically catalyzed by acid (Fischer esterification) or, more commonly, performed in the presence of a non-nucleophilic base such as pyridine or triethylamine (B128534) to neutralize the acidic byproduct.

| Derivative | Reaction Type | Typical Reagents | General Product Structure |

| Ether | Williamson Ether Synthesis | 1. NaH; 2. R'-Br | (2R)-1-(alkoxy)-2-(oxan-2-yl)propane |

| Ester | Acylation | Acyl Chloride (R'COCl), Pyridine | (2R)-2-(oxan-2-yl)propyl ester |

Rearrangement Reactions and their Mechanistic Pathways Involving the this compound Skeleton

Rearrangement reactions involving the intact this compound skeleton are not extensively documented. However, transformations of its deprotected derivative, (R)-propane-1,2-diol, can lead to well-characterized molecular rearrangements, such as the Pinacol (B44631) rearrangement. bdu.ac.inbdu.ac.in This reaction involves the acid-catalyzed dehydration of a 1,2-diol to form a carbonyl compound, driven by the formation of a stable carbocation and a subsequent 1,2-migration. bdu.ac.in

The mechanistic pathway for the pinacol rearrangement of (R)-propane-1,2-diol proceeds as follows:

Protonation of a Hydroxyl Group: In the presence of a strong acid, one of the two hydroxyl groups is protonated to form a good leaving group (water). Protonation can occur at either the primary or secondary alcohol.

Formation of a Carbocation: Loss of a water molecule leads to the formation of a carbocation. The departure of water from the secondary position (C2) is favored as it forms a more stable secondary carbocation, compared to the primary carbocation that would result from loss of water at C1.

1,2-Migratory Shift: The key rearrangement step involves the migration of a substituent from the adjacent carbon to the carbocationic center. In this case, a hydride ion (H⁻) migrates from C1 to C2. This 1,2-hydride shift is concerted with the formation of a new, more stable carbocation that is resonance-stabilized by the adjacent oxygen atom (a protonated aldehyde).

Deprotonation: The final step is the deprotonation of the oxonium ion by a water molecule or conjugate base to yield the final carbonyl product, propanal.

While the formation of a secondary carbocation is the more probable pathway, an alternative path involving initial protonation of the primary alcohol could lead to the formation of propanone via a 1,2-hydride shift from C2 to C1. However, the pathway leading to propanal is generally considered more favorable. The stereochemical information at the C2 center is lost during this transformation due to the formation of the planar carbocation intermediate.

Functional Group Interconversions and Strategic Modifications of this compound

The primary alcohol of this compound is amenable to a variety of functional group interconversions, which are fundamental for the synthesis of more complex molecules. These transformations include oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (2R)-2-(oxan-2-yloxy)propanal. This transformation is a common step in synthetic pathways. A range of oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Mild reagents are often preferred to avoid over-oxidation to the carboxylic acid.

| Reagent | Solvent | Conditions | Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | (2R)-2-(Oxan-2-yloxy)propanal |

| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | (2R)-2-(Oxan-2-yloxy)propanal |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temp | (2R)-2-(Oxan-2-yloxy)propanal |

| Silver(I) bromate (B103136) (AgBrO₃) | Varies | Varies | (2R)-2-(Oxan-2-yloxy)propanal |

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride. This reaction is often catalyzed by an acid or a coupling agent. Esterification can be used to introduce a variety of functional groups or to protect the alcohol.

| Reagent | Catalyst/Conditions | Product Example (R=CH₃) |

| Acetic anhydride | Pyridine or DMAP | (2R)-2-(Oxan-2-yloxy)propyl acetate |

| Benzoyl chloride | Triethylamine | (2R)-2-(Oxan-2-yloxy)propyl benzoate |

| Acetic acid | Sulfuric acid (catalytic), heat (Fischer Esterification) | (2R)-2-(Oxan-2-yloxy)propyl acetate |

| Carboxylic acid + DCC/DMAP | Dichloromethane (CH₂Cl₂) | Corresponding ester |

Etherification: The formation of an ether from the primary alcohol can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

| Reagent 1 | Reagent 2 | Conditions | Product Example (R=Bn) |

| Sodium hydride (NaH) | Benzyl bromide (BnBr) | Tetrahydrofuran (THF) | 1-(Benzyloxy)-2-(oxan-2-yloxy)propane |

| Silver(I) oxide (Ag₂O) | Methyl iodide (CH₃I) | N,N-Dimethylformamide (DMF) | 1-Methoxy-2-(oxan-2-yloxy)propane |

Conversion to Leaving Groups: For nucleophilic substitution reactions, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate ester is highly susceptible to displacement by a wide range of nucleophiles.

| Reagent | Base | Product |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | (2R)-2-(Oxan-2-yloxy)propyl 4-methylbenzenesulfonate |

| Methanesulfonyl chloride (MsCl) | Triethylamine | (2R)-2-(Oxan-2-yloxy)propyl methanesulfonate |

Detailed Mechanistic Investigations and Transition State Analysis of Key Reactions of this compound

While specific, in-depth mechanistic studies and transition state analyses for reactions involving this compound are not extensively documented in dedicated literature, the mechanisms of its key transformations are well-understood from studies of analogous primary alcohols.

Mechanism of Oxidation with Pyridinium Chlorochromate (PCC): The oxidation of this compound with PCC is believed to proceed through the following steps:

Formation of a Chromate (B82759) Ester: The alcohol oxygen attacks the chromium atom of PCC, displacing a chloride ion. A proton transfer then leads to the formation of a chromate ester intermediate.

E2 Elimination: A base (such as pyridine or the chlorochromate anion) abstracts the proton from the carbon bearing the alcohol group.

C-H Bond Cleavage and Product Formation: Concurrently, the C-H bond breaks, and the electrons move to form a carbon-oxygen double bond (the aldehyde). The chromium-oxygen bond cleaves, with the electrons moving to the chromium atom, reducing it from Cr(VI) to Cr(IV).

A detailed transition state analysis, likely requiring computational methods such as Density Functional Theory (DFT), would be necessary to precisely model the geometry and energy of the cyclic transition state involved in the E2 elimination step. Such an analysis would provide insights into the reaction kinetics and the role of the steric and electronic properties of the THP-containing substrate.

Mechanism of Acid-Catalyzed Esterification (Fischer Esterification): The esterification of this compound with a carboxylic acid in the presence of an acid catalyst follows a well-established nucleophilic acyl substitution mechanism:

Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol oxygen of this compound acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.

The rate-determining step is typically the formation or collapse of the tetrahedral intermediate. A transition state analysis would focus on the energies of these intermediates and the transition states connecting them. For a chiral molecule like this compound, computational studies could also explore any potential influence of the stereocenter and the bulky THP group on the reaction barrier. rsc.org Kinetic models, such as the Langmuir-Hinshelwood or Eley-Rideal models, have been used to describe the kinetics of similar esterification reactions over solid acid catalysts. researchgate.net

Applications of 2r 2 Oxan 2 Yl Propan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis

Utility of (2R)-2-(Oxan-2-yl)propan-1-ol in the Synthesis of Biologically Active Compounds

The quest for novel therapeutic agents often requires the synthesis of complex chiral molecules. The incorporation of stereocenters is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological activities.

Precursors to Enantiopure Natural Products and Their Analogues

Natural products have historically been a rich source of inspiration for drug discovery. The synthesis of these often intricate molecules provides a platform to develop and showcase new synthetic methodologies. While direct applications of this compound in the total synthesis of specific natural products are not extensively reported in readily available literature, its structural elements are present in various natural compounds and their synthetic intermediates. For instance, the tetrahydropyran (B127337) ring is a common motif in a wide array of natural products, including polyketides and marine-derived compounds. uva.esnih.govpitt.edu The stereocenter adjacent to the oxane ring in the title compound provides a key handle for controlling the stereochemistry of subsequent transformations, a critical aspect in the synthesis of natural product stereoisomers.

Intermediates in the Development of Chiral Pharmaceutical Agents

The synthesis of active pharmaceutical ingredients (APIs) frequently involves the use of chiral building blocks to ensure the final product is a single enantiomer. ntnu.nonih.govmdpi.com A patent for the preparation of the antifungal agent Isavuconazole describes the use of a related ketone, (R)-l-(2,5-difluorophenyl)-2-(tetrahydro-2H-pyran-2-yloxy)propan-l-one, as a key intermediate. This highlights the industrial relevance of the tetrahydropyran-protected propanol (B110389) moiety in the synthesis of complex pharmaceutical agents. The conversion of the alcohol functionality in this compound to other functional groups would allow for its incorporation into a variety of pharmaceutical scaffolds.

Contribution of this compound to the Construction of Advanced Organic Scaffolds

Beyond its direct incorporation into target molecules, this chiral building block can be instrumental in the development of new synthetic tools and methodologies.

Synthesis of Chiral Ligands and Catalysts for Asymmetric Reactions

The development of new chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. While specific ligands derived directly from this compound are not prominently featured in the literature, its structure lends itself to such applications. The primary alcohol can be readily modified to incorporate coordinating atoms like phosphorus or nitrogen, essential components of many chiral ligands used in transition-metal catalysis. The inherent chirality of the molecule would be transferred to the catalytic system, influencing the stereochemical outcome of the catalyzed reaction.

Stereodivergent Synthesis of Complex Chiral Structures

Stereodivergent synthesis, the ability to selectively produce any stereoisomer of a product with multiple stereocenters, is a significant challenge in organic chemistry. Chiral building blocks like this compound can play a crucial role in such strategies. By using this enantiopure starting material, chemists can control the absolute configuration of one stereocenter, and then employ various reagents and conditions to control the formation of subsequent stereocenters, thereby accessing different diastereomers.

Role as an Enantiopure Auxiliary for Asymmetric Induction in Downstream Synthetic Transformations

A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct a subsequent stereoselective reaction, after which it is removed. wikipedia.orgsigmaaldrich.com The (2R)-2-(oxan-2-yl)propyl group has the potential to act as such an auxiliary.

For example, the free hydroxyl group of this compound could be esterified with a prochiral acid. Subsequent reactions at a position alpha to the carbonyl group of the ester would be influenced by the stereocenter of the auxiliary, leading to the preferential formation of one diastereomer. The chiral auxiliary could then be cleaved to yield an enantiomerically enriched product. The effectiveness of such an auxiliary would depend on its ability to create a rigid, well-defined transition state that clearly differentiates between the two faces of the prochiral substrate.

Integration of this compound into Chiral Pool Strategies for Diverse Target Molecules

The strategic application of This compound in chiral pool synthesis hinges on its inherent stereochemistry and the synthetic versatility of its functional groups. The (R)-configuration at the stereocenter of the propanol backbone, derived from a chiral precursor, provides a fixed stereochemical element that can be transferred throughout a synthetic sequence. The oxane ring, a tetrahydropyranyl (THP) ether, serves as a common protecting group for the primary alcohol, which can be selectively removed under acidic conditions. total-synthesis.com This differential reactivity allows for the sequential manipulation of the molecule's functional groups.

While the application of THP-protected chiral alcohols is a widespread tactic in organic synthesis, detailed and specific examples for This compound in the synthesis of diverse, complex molecules are not extensively documented in publicly available literature. However, its utility has been noted in specific synthetic contexts, such as in the asymmetric synthesis of (-)-acaterin. bath.ac.uk The synthesis of this molecule, a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), showcases the potential of this chiral building block.

The general strategy for integrating This compound into a chiral pool approach would involve its use as a starting material from which a larger, more complex molecule is constructed. The key steps would likely involve:

Modification of the primary alcohol: Following deprotection of the THP ether, the resulting primary alcohol can undergo a variety of transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

Elaboration of the carbon skeleton: The molecule can be extended by forming new carbon-carbon bonds at various positions, leveraging the existing stereocenter to influence the stereochemical outcome of subsequent reactions.

Further functional group interconversions: The inherent functionality can be manipulated to install new stereocenters and build up the complexity of the target molecule.

The table below illustrates a hypothetical integration of This compound into a synthetic sequence for a generic target molecule, highlighting the types of transformations that would be employed.

| Target Molecule Fragment | Synthetic Transformation Utilizing this compound | Key Reagents and Conditions (Illustrative) |

| Chiral Aldehyde | Oxidation of the primary alcohol after THP deprotection | 1. p-Toluenesulfonic acid, MeOH; 2. Dess-Martin periodinane, CH₂Cl₂ |

| Extended Carbon Chain | Wittig reaction on the derived aldehyde | Ph₃P=CHCO₂Et, THF |

| Diastereoselective Reduction | Reduction of a ketone derived from the chiral fragment | L-Selectride®, THF, -78 °C |

It is important to note that while the principles of chiral pool synthesis are well-understood, the specific and detailed research findings regarding the broad application of This compound for a diverse range of target molecules remain limited in the accessible scientific literature. The successful synthesis of (-)-acaterin provides a key example, but a wider body of research is needed to fully realize the potential of this chiral building block. bath.ac.uk

Advanced Spectroscopic Characterization and Conformational Analysis of 2r 2 Oxan 2 Yl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For (2R)-2-(Oxan-2-yl)propan-1-ol, which contains multiple stereocenters and conformational flexibility, NMR provides critical data on connectivity, relative stereochemistry, and dynamic processes.

Applications of Chiral Shift Reagents and Anisotropic Effects

Determining the enantiomeric purity of this compound can be achieved using chiral lanthanide shift reagents (LSRs), such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)). nih.gov In the presence of a chiral LSR, a racemic mixture of 2-(Oxan-2-yl)propan-1-ol would form transient diastereomeric complexes. The lanthanide ion in the reagent induces large changes in the chemical shifts of nearby protons. Because the two enantiomers interact differently with the chiral environment of the LSR, the corresponding protons in the (2R) and (2S) enantiomers become chemically non-equivalent (diastereotopic), leading to the splitting of NMR signals. nih.gov The integration ratio of these separated signals allows for the direct quantification of enantiomeric excess.

The primary alcohol functional group in this compound is the principal binding site for the LSR. Protons closer to this site, such as those on C1 and C2 of the propanol (B110389) moiety, would exhibit the most significant induced shifts.

Illustrative Data: Predicted ¹H NMR Chemical Shift Changes with LSR

| Proton Assignment | Predicted δ (ppm) without LSR | Predicted δ (ppm) with LSR (R-enantiomer) | Predicted δ (ppm) with LSR (S-enantiomer) |

|---|---|---|---|

| H1a, H1b (CH₂OH) | ~3.5-3.7 | ~5.5-6.0 | ~5.8-6.3 |

| H2 (CH) | ~3.4-3.6 | ~4.8-5.2 | ~5.1-5.5 |

| H3 (CH₃) | ~1.1-1.3 | ~1.8-2.1 | ~2.0-2.3 |

Note: This table is illustrative, showing expected trends in chemical shift upon addition of a chiral shift reagent. Actual values depend on the specific reagent, concentration, and solvent.

Anisotropic effects, particularly the anomeric effect in the oxane ring, are also crucial for stereochemical assignment. The axial or equatorial orientation of the propan-1-ol substituent at the C2' position significantly influences the chemical shifts of the ring protons. An axial substituent at C2' typically causes the axial protons at C4' and C6' to shift downfield due to 1,3-diaxial interactions.

Dynamic NMR Studies for Conformational Equilibrium and Hindered Rotation

This compound is conformationally flexible due to two main dynamic processes: the chair-chair interconversion of the oxane ring and hindered rotation around the C2-C2' single bond. Dynamic NMR (DNMR) spectroscopy, through variable-temperature experiments, is the primary method for studying these equilibria. researchgate.net

At room temperature, if the conformational interconversion is fast on the NMR timescale, the observed spectrum is an average of the contributing conformers. As the temperature is lowered, the rate of interconversion decreases. If the exchange rate becomes slow enough, separate signals for each distinct conformer can be observed, allowing for their individual characterization and the determination of their population ratio from signal integration. researchgate.netrsc.org From the coalescence temperature—the point at which two exchanging signals merge into a single broad peak—and line shape analysis, the free energy barrier (ΔG‡) for the conformational change can be calculated. researchgate.net For substituted tetrahydropyrans, these barriers are typically in the range of 8-12 kcal/mol. mdpi.comcdnsciencepub.com

The equilibrium between conformers where the substituent at C2' is axial versus equatorial is of primary interest. The relative populations are governed by steric and stereoelectronic effects, including the anomeric effect, which often favors an axial orientation for electronegative substituents on the C2' carbon of an oxane ring.

Multi-dimensional NMR Techniques for Detailed Structural Assignment

Unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is essential and is achieved through a suite of multi-dimensional NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the propanol and oxane fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the propanol substituent to the oxane ring by observing a correlation from the H2 proton to the C2' and C6' carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For this compound, NOESY is critical for determining the relative stereochemistry and preferred conformation. For instance, in a conformation where the C2' substituent is equatorial, a NOE would be expected between the H2' proton and the equatorial protons at C4' and C6'. Conversely, an axial substituent would show NOEs between H2' and the axial protons at C4' and C6'.

Illustrative Data: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Key HMBC Correlations (H→C) | Key NOESY Correlations |

|---|---|---|---|---|

| 1 | ~65-68 | ~3.5-3.7 (m) | C2, C3 | H2, H3 |

| 2 | ~75-78 | ~3.4-3.6 (m) | C1, C3, C2' | H1, H3, H2' |

| 3 | ~15-18 | ~1.1-1.3 (d) | C1, C2 | H1, H2 |

| 2' | ~98-102 | ~3.2-3.4 (m) | C2, C3', C6' | H2, H3', H6' |

| 3' | ~28-32 | ~1.4-1.6 (m) | C2', C4', C5' | H2', H4', H5' |

| 4' | ~24-27 | ~1.3-1.5 (m) | C2', C3', C5', C6' | H3', H5' |

| 5' | ~25-28 | ~1.7-1.9 (m) | C3', C4', C6' | H3', H4', H6' |

Note: This table presents illustrative and typical chemical shift ranges based on data for 2-substituted tetrahydropyrans and chiral alcohols. libretexts.orgnetlify.app Specific values will vary with solvent and temperature.

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration Assignment

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are essential for confirming the absolute configuration and enantiomeric purity of this compound.

Circular Dichroism (CD) Spectroscopy and Exciton (B1674681) Chirality Method

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. researchgate.net For a molecule like this compound, which lacks a strong chromophore, the relevant electronic transitions occur in the far-UV region (typically below 200 nm). The hydroxyl and ether oxygen atoms contain non-bonding electrons whose transitions (n→σ*) can give rise to CD signals, known as Cotton effects. rsc.org The sign and magnitude of these Cotton effects are exquisitely sensitive to the stereochemical environment around the oxygen atoms. researchgate.net

While direct CD measurement can confirm the chirality of the molecule, its utility for assigning absolute configuration often relies on comparison with structurally related compounds of known configuration or with quantum chemical calculations.

The exciton chirality method is a powerful extension of CD spectroscopy but requires the presence of two or more interacting chromophores within the molecule. nih.gov Since this compound itself lacks suitable chromophores, this method is applied by creating a derivative. For example, reacting the primary alcohol with a chromophoric acid (e.g., p-bromobenzoic acid) would introduce two potential chromophores if the molecule were a diol. In its current form, derivatization of the single hydroxyl group would not typically allow for the application of the exciton chirality method, which relies on the spatial arrangement of two interacting chromophores to generate a characteristic bisignate (two-branched) Cotton effect, the sign of which directly correlates to their relative orientation.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. researchgate.net For molecules like this compound that are transparent in the near-UV and visible regions, a plain ORD curve is typically observed, showing a monotonic increase or decrease in rotation as the wavelength shortens. amrita.edu

Table of Compound Names

| Compound Name | Structure |

|---|---|

| This compound | |

| tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) | A chiral lanthanide shift reagent. |

Vibrational Spectroscopy for Hydrogen Bonding Networks and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of "this compound". These methods are particularly sensitive to the presence of hydrogen bonding and the conformational isomers arising from the flexible oxane ring and the propan-1-ol side chain.

Infrared (IR) Spectroscopy

The IR spectrum of "this compound" is expected to be dominated by absorptions corresponding to its alcohol and ether functionalities. A prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol group. The breadth of this peak is a direct indicator of the extent of intermolecular hydrogen bonding.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 2950-2850 | Medium-Strong | C-H stretch (alkyl) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1380 | Medium | C-H bend (CH₃) |

| ~1100 | Strong | C-O-C stretch (ether) |

| ~1070 | Strong | C-O stretch (primary alcohol) |

Note: This table contains predicted data based on the analysis of similar compounds.

Raman Spectroscopy

Raman spectroscopy, being complementary to IR, would provide further insights into the structure of "this compound". While the O-H stretch is typically a weak band in Raman spectra, the C-H and C-C skeletal vibrations of the oxane ring and propanol side chain would be prominent. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the hydrocarbon backbone of the molecule. The region from 800 to 1500 cm⁻¹ would reveal detailed information about the conformational state of the oxane ring. usda.gov

Table 2: Predicted Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkyl) |

| ~1450 | Medium | C-H bend (CH₂) |

| ~1280 | Medium | CH₂ twist |

| ~1100 | Medium | C-O-C symmetric stretch |

| ~850 | Strong | Ring breathing mode (oxane) |

Note: This table contains predicted data based on the analysis of similar compounds.

Advanced Mass Spectrometry Techniques for Structural Validation and Purity Assessment

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of organic compounds. High-resolution and tandem mass spectrometry techniques would be pivotal in the analysis of "this compound".

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of "this compound" with high precision. This allows for the unambiguous determination of its elemental composition. For the molecular formula C₈H₁₆O₂, the expected monoisotopic mass would be calculated and compared against the experimentally measured value, typically with an accuracy in the parts-per-million (ppm) range. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. sci-hub.boxcopernicus.org

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₈H₁₇O₂⁺ | 145.1223 |

| [M+Na]⁺ | C₈H₁₆O₂Na⁺ | 167.1043 |

| [M-H]⁻ | C₈H₁₅O₂⁻ | 143.1077 |

Note: This table contains predicted data based on established isotopic masses.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) would be used to probe the fragmentation pathways of the protonated or deprotonated molecular ion of "this compound". By isolating the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. This pattern provides valuable information about the connectivity of the atoms within the molecule. Key fragmentation pathways would likely involve the loss of a water molecule from the alcohol, cleavage of the bond between the propanol side chain and the oxane ring, and fragmentation of the oxane ring itself. docbrown.infonih.gov

A probable fragmentation for the [M+H]⁺ ion would be the loss of the propanol side chain or parts of it. For instance, the loss of CH₃CH(CH₂OH) would result in a fragment corresponding to the protonated oxane ring.

X-ray Crystallography of Crystalline Derivatives for Definitive Absolute Configuration Assignment (where applicable)

For an unambiguous determination of the absolute stereochemistry at the chiral center (the carbon bearing the oxane and methyl groups), X-ray crystallography is the gold standard. Since "this compound" is a liquid at room temperature, it would first need to be converted into a suitable crystalline derivative. This could be achieved by reacting the primary alcohol with a chiral carboxylic acid to form a diastereomeric ester, or with a heavy-atom-containing reagent to facilitate the crystallographic analysis.

Once a suitable single crystal is obtained, X-ray diffraction analysis would provide the precise three-dimensional coordinates of all atoms in the crystal lattice. This would not only confirm the connectivity of the atoms but also definitively establish the (R) configuration at the chiral center. The analysis of the crystallographic data would also reveal detailed information about the preferred conformation of the molecule in the solid state and the nature of any intermolecular interactions, such as hydrogen bonding. google.com

Theoretical and Computational Studies on 2r 2 Oxan 2 Yl Propan 1 Ol

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are the cornerstone for investigating the structural and electronic properties of molecules like (2R)-2-(Oxan-2-yl)propan-1-ol at the atomic level.

Geometry Optimization and Preferred Conformational States

The first step in a computational study is geometry optimization, a process that locates the minimum energy arrangement of atoms on the potential energy surface. molssi.orgscm.com For a flexible molecule such as this compound, which contains multiple rotatable bonds and two stereocenters (one at C2 of the propanol (B110389) moiety and one at the anomeric C2 of the oxane ring), a thorough conformational search is critical.

This search would typically involve:

Initial Conformer Generation: Using methods like molecular mechanics force fields to rapidly generate a wide range of possible low-energy structures.

High-Level Optimization: Submitting the most promising conformers to more accurate DFT calculations (e.g., using functionals like B3LYP or ωB97X-D with a suitable basis set such as 6-31G(d) or larger) to find the precise geometries of various local minima. nih.gov

Energy Analysis: Calculating the relative energies of all optimized conformers, including corrections for zero-point vibrational energy, to identify the most stable, or "preferred," conformational states. The chair conformation of the oxane ring is expected to be dominant. The orientation of the propanol substituent at the anomeric carbon (axial vs. equatorial) and the rotation around the C-O and C-C bonds of the side chain would be the primary determinants of the conformational landscape.

An illustrative data table below shows the kind of information that would be generated from such an analysis.

Illustrative Table: Calculated Relative Energies of Hypothetical Conformers

| Conformer ID | Oxane Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conf-1 | Chair | Equatorial | 0.00 |

| Conf-2 | Chair | Axial | 1.52 |

| Conf-3 | Twist-Boat | Equatorial | 5.89 |

| Conf-4 | Twist-Boat | Axial | 7.11 |

Note: This data is hypothetical and for illustrative purposes only.

Analysis of Electronic Structure, Charge Distribution, and Reactivity Descriptors

Once the lowest energy conformer is identified, its electronic properties can be analyzed. This involves calculating the molecular orbitals, electron density, and electrostatic potential.

Charge Distribution: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis would be used to assign partial atomic charges, revealing the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The oxygen atoms of the ether, acetal, and hydroxyl groups are expected to carry the most significant negative charges.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and location of these frontier orbitals provide insights into the molecule's reactivity, with the HOMO indicating sites susceptible to electrophilic attack and the LUMO indicating sites for nucleophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, can be calculated to quantify the molecule's reactivity.

Illustrative Table: Hypothetical Calculated Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with a solvent. nih.govscielo.br

An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, chloroform, or methanol) and solving Newton's equations of motion for all atoms over a period of nanoseconds to microseconds. aps.org This simulation would reveal:

Conformational Landscapes: By tracking the dihedral angles of the rotatable bonds over time, a free energy landscape can be constructed, showing the relative populations of different conformers and the energy barriers for interconversion between them.

Solvent Effects: The simulation would explicitly model hydrogen bonding between the molecule's hydroxyl group and ether oxygens with solvent molecules. aps.org The arrangement of solvent molecules around the solute (the radial distribution function) can be analyzed to understand solvation shells and how the solvent influences the conformational preferences of the molecule. scielo.br

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, studies could focus on reactions such as its acid-catalyzed hydrolysis (deprotection) or its use as a chiral building block. total-synthesis.comyoutube.com

This modeling involves:

Locating Transition States (TS): For a proposed reaction pathway, computational methods are used to find the geometry of the transition state—the highest energy point along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation barrier, which is a key determinant of the reaction rate.

Verifying Pathways: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located TS correctly connects the reactants and products.

For example, modeling the acidic hydrolysis would involve studying the protonation of one of the acetal oxygens, followed by the cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. total-synthesis.com

Prediction and Interpretation of Spectroscopic Parameters (NMR, CD, IR) from Computational Data

Computational methods can predict various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. uncw.edu By performing these calculations on multiple low-energy conformers and averaging the results based on their Boltzmann population, a predicted spectrum can be generated that accounts for conformational flexibility. uncw.edu This is a powerful tool for assigning stereochemistry. nih.govresearchgate.netnih.govnmrdb.org

Circular Dichroism (CD) Spectroscopy: As this compound is a chiral molecule, it will have a non-zero CD spectrum. Time-dependent DFT (TD-DFT) calculations can predict the electronic circular dichroism spectrum. researchgate.net By comparing the calculated spectrum with an experimental one, the absolute configuration of the molecule can be definitively assigned. gaussian.comchiralabsxl.comnih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The resulting predicted IR spectrum can be compared to experimental data to identify characteristic functional group vibrations, such as the O-H stretch of the alcohol and the C-O stretches of the ether and acetal groups.

Development of Predictive Models for Stereoselectivity in Reactions Utilizing this compound

If this molecule were used as a chiral auxiliary or starting material in a stereoselective reaction, computational modeling could be used to develop predictive models for the observed stereoselectivity.

This would involve:

Modeling Transition States: Building and calculating the energies of all possible transition states leading to the different stereoisomeric products. For instance, if the hydroxyl group were to direct a reaction, one would model the transition states for attack from the different faces of a prochiral reactant.

Energy Comparison: The difference in the activation energies of the competing transition states would allow for a prediction of the diastereomeric or enantiomeric excess. A lower energy transition state corresponds to the major product. Such models are crucial in understanding the origins of stereoselectivity and in designing more efficient asymmetric syntheses.

Future Research Directions and Perspectives for 2r 2 Oxan 2 Yl Propan 1 Ol in Chemical Research

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The future synthesis of (2R)-2-(Oxan-2-yl)propan-1-ol and its derivatives will increasingly focus on green and sustainable methodologies to minimize environmental impact and enhance economic viability. A key area of development will be the use of biocatalysis. Enzymes, such as alcohol dehydrogenases, offer high enantioselectivity for the synthesis of chiral alcohols under mild conditions. nih.govrsc.org The use of whole-cell biocatalysts, for instance from plants like Daucus carota (carrot), has shown promise for the reduction of ketones to optically active alcohols and could be adapted for the stereoselective synthesis of this compound. nih.gov

Another significant direction is the utilization of renewable feedstocks. wordpress.com The tetrahydropyran (B127337) ring, for example, can be synthesized from biomass-derived furfural. rsc.orgosti.gov Research into converting renewable resources into the necessary precursors for this compound will be a critical step towards a more sustainable chemical industry. researchgate.netrsc.org Furthermore, the principles of green chemistry, such as atom economy and the use of non-hazardous solvents, will guide the development of new synthetic routes. nih.gov

| Sustainable Synthesis Approach | Potential Application to this compound | Anticipated Advantages |

| Biocatalysis | Enantioselective reduction of a corresponding ketone precursor. | High stereoselectivity, mild reaction conditions, reduced waste. |

| Renewable Feedstocks | Synthesis of the tetrahydropyran moiety from biomass-derived furfural. | Reduced reliance on petrochemicals, improved sustainability. rsc.orgosti.gov |

| Catalytic Transfer Hydrogenation | Asymmetric synthesis using environmentally benign reducing agents. acs.org | Avoidance of stoichiometric metal hydrides, safer processes. |

Exploration of Novel Reactivity Patterns and Unprecedented Derivatizations

Future research will undoubtedly delve into the novel reactivity of this compound to generate a diverse range of derivatives with unique properties. The chiral hydroxyl group is a prime site for a variety of transformations. libretexts.orgnih.gov Stereoselective derivatization, such as esterification or etherification, can be employed to introduce new functional groups while retaining the crucial stereochemistry. researchgate.net

The tetrahydropyran ring also offers opportunities for novel functionalization. york.ac.ukbohrium.com Methods for the stereoselective introduction of substituents onto the THP ring would significantly expand the chemical space accessible from this starting material. researchgate.netorganic-chemistry.org The development of catalytic methods for C-H activation on the oxane ring could provide a direct route to functionalized derivatives that are otherwise difficult to access. Exploring the interplay between the stereocenter and the reactivity of the THP ring could lead to the discovery of unprecedented reaction pathways.

| Derivatization Strategy | Target Functional Group | Potential Application |

| Stereoinvertive Reactions | Inversion of the alcohol stereocenter. | Access to the (2S) enantiomer and diastereomers. |

| Ring-Opening/Ring-Closing Reactions | Transformation of the tetrahydropyran ring. | Synthesis of novel heterocyclic structures. |

| Click Chemistry | Introduction of azide (B81097) or alkyne handles. | Facile conjugation to other molecules for applications in chemical biology and materials science. |

Expansion of Applications into Emerging Fields of Materials Science and Chemical Biology

The unique stereochemical and structural features of this compound make it an attractive building block for applications in materials science and chemical biology. In materials science, chiral molecules are increasingly used in the development of advanced materials with unique optical and electronic properties. This compound could serve as a chiral monomer in the synthesis of novel polymers, potentially leading to materials with applications in chiral separations or as liquid crystals. researchgate.netcmu.edu

In the realm of chemical biology, chiral molecules play a critical role in molecular recognition and biological activity. sigmaaldrich.com Derivatives of this compound could be explored as probes to study biological processes or as scaffolds for the development of new therapeutic agents. The tetrahydropyran motif is a common feature in many natural products with significant biological activity. york.ac.uk

| Field of Application | Potential Role of this compound | Example Research Direction |

| Materials Science | Chiral building block for polymers. researchgate.net | Synthesis of chiral stationary phases for chromatography. |

| Chemical Biology | Scaffold for bioactive molecules. | Development of novel enzyme inhibitors or receptor ligands. |

| Agrochemicals | Core structure for new pesticides or herbicides. | Investigation of derivatives for selective activity against agricultural pests. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To meet potential future demand for this compound and its derivatives, the development of scalable and efficient production methods is crucial. Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for continuous manufacturing. acs.orgnewdrugapprovals.org The integration of stereoselective catalytic reactions into continuous flow systems is a rapidly advancing field that could be applied to the synthesis of this chiral alcohol. nih.govmdpi.comresearchgate.net

Furthermore, the use of automated synthesis platforms can accelerate the discovery and optimization of new derivatives. chemistryworld.comresearchgate.net These robotic systems can perform numerous reactions in parallel, allowing for the rapid screening of different reagents and conditions to identify optimal synthetic routes. chemrxiv.org This high-throughput approach can significantly shorten the development timeline for new applications of this compound.

| Technology | Benefit for this compound Production |

| Flow Chemistry | Enhanced safety, scalability, and process control for large-scale synthesis. acs.org |

| Automated Synthesis | Rapid optimization of reaction conditions and synthesis of derivative libraries. chemistryworld.comresearchgate.net |

| Microreactor Technology | Precise control over reaction parameters, leading to improved yields and selectivity. nih.gov |

Advancements in In-Situ Spectroscopic Monitoring and Real-Time Reaction Analysis

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and derivatization of this compound will be facilitated by advancements in in-situ spectroscopic monitoring. mt.comspectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time analysis of reacting mixtures without the need for sampling. rsc.org

| Spectroscopic Technique | Information Gained | Impact on Research |

| In-Situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. rsc.org | Optimization of reaction conditions for improved yield and selectivity. |

| Chiral Spectroscopy (e.g., VCD) | Monitoring of enantiomeric excess during the reaction. | Deeper understanding of the mechanism of asymmetric induction. |

| Mass Spectrometry | Identification of transient intermediates and byproducts. nih.govamericanlaboratory.com | Elucidation of complex reaction pathways. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-2-(Oxan-2-yl)propan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of propan-1-ol derivatives with oxan-2-yl halides under basic conditions (e.g., NaH or KOH) is a common approach. Optimization includes controlling reaction temperature (0–25°C), solvent choice (e.g., THF or DMF), and stoichiometric ratios to minimize side reactions like over-alkylation. Chiral resolution via enzymatic catalysis or chiral stationary phase chromatography may be required to isolate the (2R)-enantiomer .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural and enantiomeric purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the oxan-2-yl group’s presence (e.g., δ 3.5–4.0 ppm for ether protons) and stereochemistry.

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA/IB) resolve enantiomers using hexane/isopropanol mobile phases.

- Polarimetry : Specific optical rotation ([α]) validates enantiomeric excess (e.g., +15° to +25° for the (2R)-form) .

Q. What are the key physicochemical properties of this compound, and how do they influence its handling and storage in laboratory settings?

- Methodological Answer :

- Molecular Formula : CHO (MW: 144.21 g/mol) .

- Solubility : Miscible in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water.

- Storage : Stable at 2–8°C under inert gas (argon) to prevent oxidation. Hygroscopic nature necessitates desiccant use .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts or chiral auxiliaries have shown promise in recent studies?

- Methodological Answer : Asymmetric catalysis using Ru-BINAP complexes or Jacobsen’s Mn-salen catalysts enables enantioselective epoxidation of precursor alkenes, followed by regioselective ring-opening with oxan-2-yl nucleophiles. Chiral auxiliaries like Evans’ oxazolidinones improve diastereomeric excess (>90%) .

Q. What strategies are employed to resolve contradictions between computational predictions and experimental data regarding the compound's thermodynamic properties?

- Methodological Answer : Discrepancies in properties like logP or vapor pressure are addressed using hybrid models combining quantum mechanics (QM) and molecular dynamics (MD). For example, Renon-Prausnitz local composition models refine activity coefficients in nonideal mixtures, validated via headspace gas chromatography .

Q. In pharmacological studies, what methodologies are used to investigate the interaction between this compound and biological targets such as enzyme systems or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding affinity (K) to targets like the DP receptor (e.g., K < 100 nM observed in antagonist studies).

- In Vivo Pharmacokinetics : Radiolabeled C-tracking evaluates metabolic stability and tissue distribution in rodent models .

Q. How do structural modifications at the oxan-2-yl moiety affect the compound's solubility profile and pharmacokinetic behavior in preclinical models?

- Methodological Answer : Introducing polar substituents (e.g., hydroxyl groups) improves aqueous solubility but may reduce blood-brain barrier penetration. LogD (pH 7.4) optimization via substituent tuning balances bioavailability and CNS activity. For example, fluorination at the oxane ring enhances metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.